molecular formula C7H9BrN2O2 B10908644 methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate

methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B10908644
M. Wt: 233.06 g/mol
InChI Key: RNINIWAQOXVDCY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-bromo-1H-pyrazole-4-carboxylate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction Reactions: Reduction can lead to the formation of different pyrazoline derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

Methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • Ethyl 3-bromo-1H-pyrazole-4-carboxylate
  • 3-Bromo-1-methyl-1H-pyrazole
  • 1-Methyl-3-bromopyrazole

Comparison: Methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate is unique due to the presence of both the methyl and ethyl groups, which can influence its reactivity and biological activity. Compared to ethyl 3-bromo-1H-pyrazole-4-carboxylate, the methyl derivative may exhibit different solubility and binding properties. The presence of the bromine atom in all these compounds makes them suitable for further functionalization and derivatization .

Biological Activity

Methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a five-membered pyrazole ring with a bromine atom at the 3-position, an ethyl group at the 1-position, and a carboxylate ester functionality at the 4-position. The molecular formula is C6H7BrN2O2C_6H_7BrN_2O_2 with a molecular weight of approximately 233.06 g/mol.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Starting Material : The synthesis begins with the preparation of 1-ethyl-3-methyl-1H-pyrazole.
  • Bromination : Bromination is performed using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
  • Carboxylation : The resultant compound undergoes carboxylation using carbon dioxide in the presence of a base like sodium hydroxide to form the carboxylate group.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Studies have shown that compounds containing pyrazole structures can inhibit the growth of various cancer cell types, including:

  • Breast cancer (MDA-MB-231)
  • Lung cancer
  • Colorectal cancer
  • Renal cancer

In vitro studies demonstrated that this compound could induce apoptosis in cancer cells, enhancing caspase activity and leading to morphological changes indicative of programmed cell death .

Enzyme Inhibition

The compound has been identified as a CYP1A2 inhibitor , which suggests its potential impact on drug metabolism and pharmacokinetics. The inhibition of cytochrome P450 enzymes can affect the bioavailability and efficacy of co-administered drugs .

Anti-inflammatory Activity

This compound has also shown promising anti-inflammatory properties . It is believed to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain responses .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including:

  • Enzymes : By binding to active sites, it may inhibit or activate enzyme functions.
  • Receptors : Its structural features allow it to modulate receptor activities involved in various biochemical pathways.

Case Study: Anticancer Activity on MDA-MB-231 Cells

In a recent study, this compound was evaluated for its effects on breast cancer cells (MDA-MB-231). The results indicated:

Concentration (μM)Effect on Cell Viability (%)Caspase Activity (fold increase)
1.0Morphological changes observed-
10.0Significant reduction (40%)1.33–1.57

These findings suggest that this compound could be developed further as an anticancer agent .

Comparative Biological Activity

To understand the unique properties of methyl 3-bromo compounds, a comparison with similar pyrazole derivatives was conducted:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Methyl 5-bromo-1H-pyrazole-3-carboxylateC6H7BrN2O2Bromine at position 5Moderate anticancer activity
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylateC7H8BrN2O2Methyl group instead of ethylAntimicrobial properties
Methyl 3-chloro-1-ethyl-5-methyl-1H-pyrazole-4-carboxylateC6H7ClN2O2Chlorine instead of bromineLower anti-inflammatory activity

Properties

IUPAC Name

methyl 3-bromo-1-ethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-10-4-5(6(8)9-10)7(11)12-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNINIWAQOXVDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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